Cas no 1932347-11-9 (tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate)

tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarboxylic acid, 3-ethenyl-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
- tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate
-
- インチ: 1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h5,8-9,13H,1,6-7H2,2-4H3/t8-,9-/m0/s1
- InChIKey: GCYDMFDUULNBMH-IUCAKERBSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@H](O)[C@@H](C=C)C1
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-5G |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 5g |
¥19780.00 | 2023-05-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-500MG |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 500mg |
¥4395.00 | 2023-05-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-500.0mg |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 500.0mg |
¥4395.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-1G |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 1g |
¥6593.00 | 2023-05-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-250mg |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 250mg |
¥2640.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-100mg |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 100mg |
¥1650.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-1.0g |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 1.0g |
¥6593.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-5.0g |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 5.0g |
¥19779.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-250MG |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 250mg |
¥2640.00 | 2023-05-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX1718-100MG |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate |
1932347-11-9 | 95% | 100mg |
¥1650.00 | 2023-05-09 |
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate (CAS No. 1932347-11-9)
Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate, with the chemical formula C10H15O3, is a compound of significant interest in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1932347-11-9, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a chiral center at the 3-position of the pyrrolidine ring contributes to its complex stereochemistry, making it a valuable scaffold for medicinal chemists.
The stereochemistry of this compound, specifically the (3R,4S) configuration, is crucial for its biological activity. Chiral compounds often exhibit different pharmacological profiles depending on their stereoisomers, and understanding these differences is essential for optimizing drug efficacy and safety. The 3-hydroxy and 4-vinyl substituents further enhance the compound's complexity, providing multiple sites for interaction with biological targets. This intricate structure makes Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate a promising candidate for further investigation in the development of novel therapeutics.
In recent years, there has been growing interest in the use of unnatural amino acids and derivatives in drug design. These compounds often exhibit unique properties that can lead to the discovery of new drugs with improved efficacy and reduced side effects. Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate fits well within this category, as it incorporates both unnatural and chiral features that can be exploited for therapeutic purposes.
One of the most exciting areas of research involving this compound is its potential application in the development of protease inhibitors. Proteases are enzymes that play a critical role in many biological processes, and their inhibition is a key strategy in the treatment of various diseases, including cancer and infectious diseases. The unique structure of Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate suggests that it may be able to interact with specific proteases in a way that other compounds cannot. This has led to several studies exploring its potential as a lead compound for the development of new protease inhibitors.
Another area where this compound shows promise is in the field of neurodegenerative diseases. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the aggregation of specific proteins in the brain. Inhibiting these aggregations is a major focus of current research, and Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate has been investigated for its potential to disrupt these protein aggregates. Preliminary studies suggest that it may be able to prevent or slow down the progression of these diseases by interfering with the aggregation process.
The synthesis of Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate is also an area of active research. The synthesis involves multiple steps, each requiring careful optimization to ensure high yield and purity. One of the key challenges in synthesizing this compound is achieving the correct stereochemistry at both the 3R and 4S positions. Various synthetic routes have been explored, including asymmetric hydrogenation and enzymatic resolution techniques. These methods allow chemists to construct the complex stereocenter array present in this compound with high precision.
The pharmacokinetic properties of Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate are also being studied to understand how it behaves within the body after administration. Pharmacokinetics involves analyzing how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is crucial for determining appropriate dosing regimens and predicting potential side effects. Initial studies suggest that this compound has favorable pharmacokinetic properties, including good oral bioavailability and moderate metabolic stability.
In conclusion, Tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate (CAS No. 1932347-11-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it an attractive scaffold for drug development, particularly in areas such as protease inhibition and neurodegenerative disease treatment. Further research into its synthesis, pharmacology, and clinical applications will be essential to fully realize its therapeutic potential.
1932347-11-9 (tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate) Related Products
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 1086026-31-4(Dehydro Ivabradine)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
